

Synthesis of 2-(Ethanesulphonylamino)benzoic Acid: An Application Note and Protocol

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Compound of Interest

Compound Name: 2-(Ethanesulphonylamino)benzoic acid

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This document provides a detailed protocol for the synthesis of **2-(Ethanesulphonylamino)benzoic acid**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the nucleophilic substitution reaction between 2-aminobenzoic acid (anthranilic acid) and ethanesulfonyl chloride.

Introduction

2-(Ethanesulphonylamino)benzoic acid and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The core structure, featuring a sulfonamide linkage to an anthranilic acid scaffold, is found in various compounds with therapeutic applications. This protocol outlines a straightforward and efficient method for the preparation of this key intermediate. The reaction proceeds via the sulfonylation of the amino group of 2-aminobenzoic acid.

Reaction Scheme

The synthesis of **2-(Ethanesulphonylamino)benzoic acid** is achieved by the reaction of 2-aminobenzoic acid with ethanesulfonyl chloride in the presence of a base.

Figure 1: Reaction scheme for the synthesis of 2-(Ethanesulphonylamino)benzoic acid.

Quantitative Data Summary

While a specific yield for this exact compound is not detailed in the cited literature, a general yield for the sulfonylation of anthranilic acid is provided.

Parameter	Value	Reference
Reaction Yield	25 - 80%	[1]
Purity	High (Assumed after purification)	-
Molecular Weight	229.25 g/mol	-
Molecular Formula	C ₉ H ₁₁ NO ₄ S	-

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 2-(sulfonamido)-N-benzamides[\[1\]](#).

Materials:

- 2-Aminobenzoic acid (Anthranilic acid)
- Ethanesulfonyl chloride
- Sodium bicarbonate (NaHCO₃)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in deionized water containing sodium bicarbonate (2.0 eq). Cool the mixture to 0 °C using an ice bath.
- Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.
- Reaction: Allow the reaction mixture to stir at room temperature for 12 hours[1].
- Work-up:
 - After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent.

- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **2-(Ethanesulphonylamino)benzoic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Visualizations

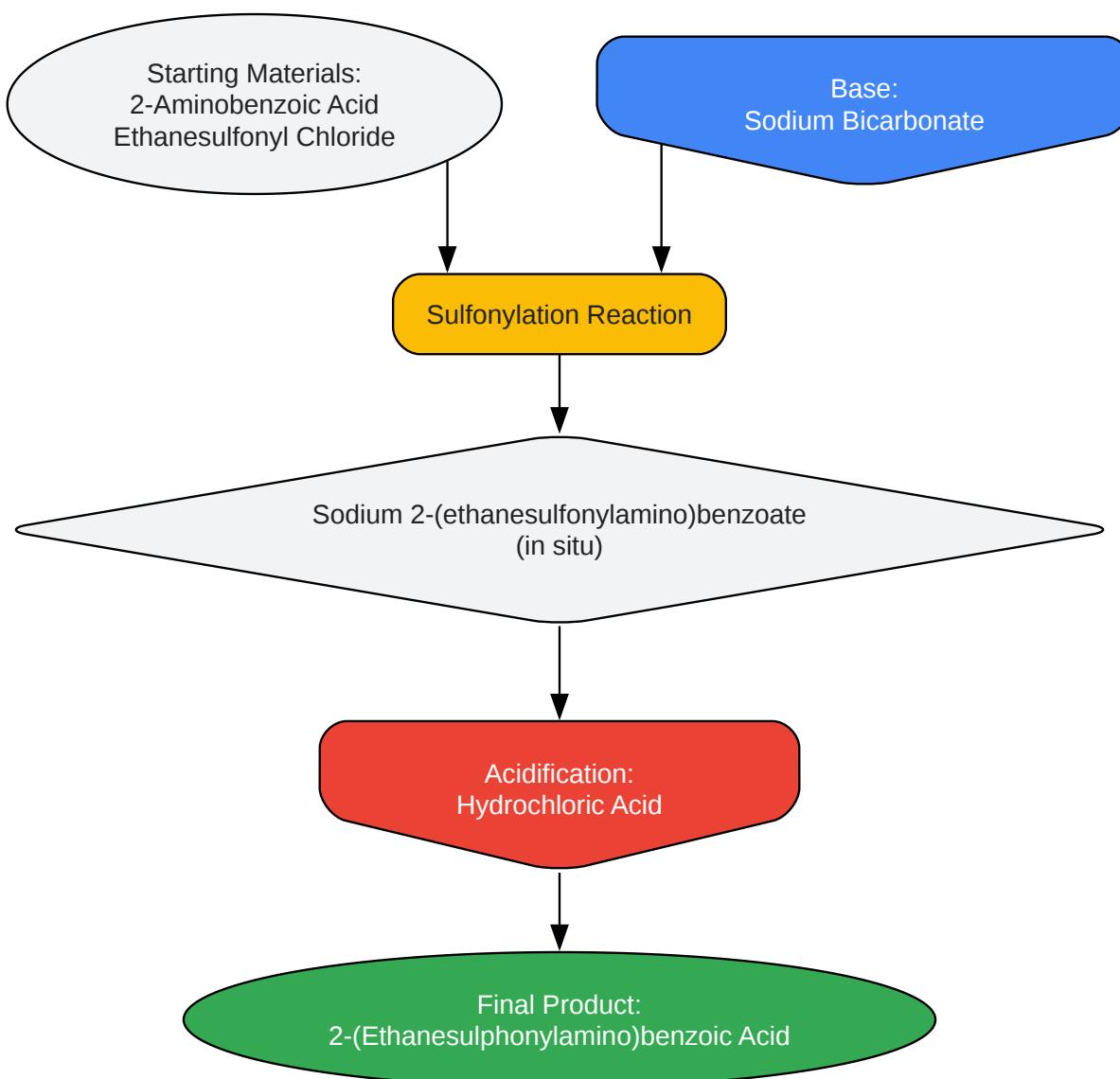
Experimental Workflow:



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Caption: Workflow for the synthesis of **2-(Ethanesulphonylamino)benzoic acid**.

Signaling Pathway (Illustrative Logical Relationship):



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Caption: Logical flow of the synthesis of **2-(Ethanesulphonylamino)benzoic acid**.

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References

- 1. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
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